molecular formula C7H13ClN2O B6302710 (5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride CAS No. 2518063-72-2

(5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride

Cat. No.: B6302710
CAS No.: 2518063-72-2
M. Wt: 176.64 g/mol
InChI Key: QUDLZPWCKCCRIU-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O and its molecular weight is 176.64 g/mol. The purity is usually 95%.
The exact mass of the compound (5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is 176.0716407 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-7(2-4-9-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDLZPWCKCCRIU-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCNC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@]12CCNC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chiral Spirocyclic Amines: A New Dimension in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a paramount objective. The limitations of traditional, two-dimensional compound libraries have become increasingly apparent, prompting a shift towards molecules with greater three-dimensional (3D) complexity. Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for efficiently navigating this expanded chemical space. This guide explores the synergistic potential of combining FBDD with a unique and privileged class of scaffolds: chiral spirocyclic amines. These rigid, 3D structures offer a compelling solution to many of the challenges in contemporary medicinal chemistry, providing a pathway to drugs with improved potency, selectivity, and pharmacokinetic properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical guidance on the application of chiral spirocyclic amines in FBDD campaigns.

Part 1: The Imperative for Three-Dimensionality in Modern Drug Discovery

Beyond "Flatland": The Limitations of Traditional 2D-Biased Compound Libraries

Historically, drug discovery has been dominated by libraries of aromatic and heteroaromatic compounds. While these "flat" molecules have led to many successful drugs, their inherent planarity often results in suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. Furthermore, the lack of conformational rigidity can lead to entropic penalties upon binding to a target protein, and the limited vectoral projection of substituents can hinder the exploration of complex binding pockets. This has created a demand for scaffolds that can escape this "flatland" and present functional groups in a more defined three-dimensional arrangement.

Fragment-Based Drug Design (FBDD) as a Gateway to Novel Chemical Space

Fragment-Based Drug Design (FBDD) offers a more efficient and rational approach to lead discovery compared to traditional high-throughput screening (HTS).[1][2][3] FBDD utilizes small, low-molecular-weight compounds (fragments) to probe the binding sites of a biological target.[3] Because of their smaller size, fragments can explore a larger and more diverse chemical space with a smaller library size.[4] The initial hits from an FBDD screen are typically weak binders, but they exhibit high "ligand efficiency," meaning they form high-quality interactions with the target relative to their size.[5] These initial fragment hits then serve as starting points for the rational design of more potent lead compounds through strategies such as fragment growing, linking, or merging.[2]

The Rise of sp3-Rich Scaffolds: Introducing Spirocycles

Spirocycles, which are bicyclic systems joined by a single common atom, are an exemplary class of sp3-rich scaffolds that address the limitations of planar molecules.[6] The spirocyclic core imparts a rigid, three-dimensional geometry that allows for precise spatial orientation of substituents.[6][7] This increased fraction of sp3-hybridized carbons (Fsp3) is a key descriptor of molecular complexity and has been correlated with a higher probability of clinical success.[7] The introduction of spirocyclic motifs into drug candidates can lead to significant improvements in their pharmacological profiles.[7][8]

Part 2: Chiral Spirocyclic Amines: A Privileged Scaffold for FBDD

Defining the Spirocyclic Advantage

The incorporation of spirocyclic scaffolds into drug molecules offers a multitude of advantages that can be leveraged throughout the drug discovery process.[7][8][9][10] These benefits stem from their unique structural and conformational properties.

Property Advantage of Spirocyclic Scaffolds Supporting Rationale
Potency Enhanced binding affinity through pre-organization of binding motifs.The rigid spirocyclic framework reduces the entropic penalty upon binding to the target protein.[11]
Selectivity Improved discrimination between related protein targets.The well-defined 3D arrangement of substituents allows for more specific interactions with the target's binding site.
Metabolic Stability Increased resistance to metabolic degradation.The quaternary spirocenter and adjacent carbons are less susceptible to enzymatic oxidation.
Solubility Improved aqueous solubility compared to flat aromatic systems.The higher sp3 character of spirocycles generally leads to better solubility.[6]
Novelty Access to novel and patentable chemical space.Spirocyclic scaffolds are still underrepresented in many compound libraries, offering opportunities for innovation.
The Critical Role of Chirality

Chirality adds another layer of sophistication to the design of spirocyclic fragments. The stereochemistry at the spirocenter and other chiral centers within the molecule can have a profound impact on its biological activity.[6][12] Enantiomers of a chiral spirocyclic amine can exhibit vastly different binding affinities and selectivities for a given target. Therefore, the ability to synthesize and screen enantiomerically pure spirocyclic fragments is crucial for maximizing the potential of this scaffold class.

The Amine Functional Group: A Versatile Anchor for Interaction and Elaboration

The presence of an amine functional group in a chiral spirocyclic fragment is particularly advantageous. Amines can participate in a variety of key interactions with protein targets, including hydrogen bonding and salt bridge formation. Furthermore, the amine group serves as a versatile synthetic handle, allowing for straightforward elaboration of the fragment hit through a wide range of chemical transformations, such as amidation, reductive amination, and arylation.[13] This facilitates the rapid exploration of structure-activity relationships (SAR) during the hit-to-lead optimization phase.

Part 3: Building and Screening a Chiral Spirocyclic Amine Fragment Library

Design Principles for a High-Quality Fragment Library

A successful FBDD campaign begins with a well-designed fragment library. For chiral spirocyclic amines, the following principles should be considered:

  • Adherence to the "Rule of Three": Fragments should generally have a molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.

  • Structural Diversity: The library should encompass a range of spirocyclic ring systems (e.g., spiro[3.3]heptane, spiro[4.5]decane) and substitution patterns.

  • Three-Dimensional Complexity: The fragments should possess a high degree of Fsp3 and a variety of 3D shapes.

  • Synthetic Tractability: The chosen scaffolds should be amenable to synthetic elaboration from multiple vectors.

  • Enantiopurity: Whenever possible, fragments should be synthesized and screened as single enantiomers.

Synthetic Strategies for Chiral Spirocyclic Amines

The synthesis of enantiomerically pure spirocyclic amines can be challenging but is achievable through various modern synthetic methods.[11][14][15][16][17][18][19] Key strategies include:

  • Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can enable the enantioselective construction of the spirocyclic core.[20]

  • Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids or terpenes, can provide a straightforward route to chiral spirocyclic amines.

  • Resolution of Racemates: Chiral chromatography or classical resolution with a chiral resolving agent can be used to separate enantiomers.

Biophysical Screening Techniques for Weak-Binding Fragments

Due to the low affinity of fragment hits, sensitive biophysical techniques are required for their detection and characterization.

NMR is a powerful tool for FBDD, allowing for the detection of weak binding events in solution.[5][21][22][23][24] Both protein-observed and ligand-observed methods can be employed.

  • Protein-Observed NMR: Techniques like 1H-15N HSQC spectroscopy can detect chemical shift perturbations in the protein spectrum upon fragment binding, providing information on the binding site.

  • Ligand-Observed NMR: Methods such as Saturation Transfer Difference (STD) NMR and WaterLOGSY are particularly well-suited for screening fragment libraries.[23] These techniques can identify binders without the need for isotopically labeled protein.

X-ray crystallography provides unparalleled insight into the binding mode of a fragment, revealing the precise interactions with the target protein.[25][26][27][28] This structural information is invaluable for guiding the subsequent structure-based design and optimization of the fragment hit.[26] High-throughput crystallographic screening methods have been developed to enable the rapid screening of fragment libraries.

SPR is a label-free technique that can be used for both primary screening and hit validation.[25] It provides real-time kinetic data on fragment binding, including association and dissociation rate constants, from which the binding affinity (KD) can be determined.

Part 4: From Hit to Lead: The Optimization Workflow

The Iterative Cycle of Structure-Based Drug Design

The process of transforming a low-affinity fragment hit into a high-potency lead candidate is an iterative one, guided by structural information and SAR. The primary strategies for fragment elaboration include:

  • Fragment Growing: Adding functionality to the fragment to engage with adjacent pockets of the binding site.

  • Fragment Linking: Connecting two or more fragments that bind to different, but nearby, sites on the protein.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment_Library Chiral Spirocyclic Amine Library Screening Biophysical Screening (NMR, X-ray, SPR) Fragment_Library->Screening Hits Fragment Hits (Weak Binders) Screening->Hits SBDD Structure-Based Design Hits->SBDD Synthesis Chemical Synthesis SBDD->Synthesis Assay Biological Assay Synthesis->Assay Assay->SBDD Iterative Cycle Lead Lead Compound (High Potency) Assay->Lead

Caption: The iterative workflow of Fragment-Based Drug Design (FBDD).

Case Study: Structure-Guided Optimization of a Chiral Spirocyclic Amine Fragment

Consider a hypothetical case where a chiral azaspiro[3.3]heptane fragment is identified as a weak binder to a kinase target through an NMR screen. Subsequent X-ray crystallography reveals that the fragment occupies a hydrophobic pocket adjacent to the ATP binding site, with the amine forming a hydrogen bond with a backbone carbonyl.

The optimization strategy would then involve "growing" the fragment from a suitable vector to access the ATP binding site. For example, the amine could be acylated with a series of substituted aromatic acids to introduce functionality that mimics the hinge-binding motif of known kinase inhibitors. Each new analog would be synthesized and tested for its binding affinity, and co-crystal structures would be obtained to guide the next round of design. This iterative process would continue until a lead compound with the desired potency and selectivity is achieved.

Computational Chemistry in FBDD

Computational methods play a crucial role in modern FBDD campaigns.[4][5]

  • Virtual Screening: In silico docking can be used to pre-filter fragment libraries and prioritize compounds for experimental screening.

  • Fragment Docking: Once a hit is identified, computational docking can help to predict its binding mode in the absence of an experimental structure.

  • ADME Prediction: As fragments are elaborated into larger molecules, computational models can be used to predict their absorption, distribution, metabolism, and excretion (ADME) properties, helping to ensure that the final lead compound has good drug-like properties.

Part 5: Future Perspectives and Conclusion

Emerging Trends in Spirocycle Synthesis and FBDD

The field of FBDD is continually evolving, with new technologies and methodologies emerging. Advances in photoredox catalysis and C-H activation are providing novel and more efficient routes to complex spirocyclic scaffolds.[13] In the realm of screening, techniques such as native mass spectrometry and microscale thermophoresis are gaining traction as complementary methods to the more established techniques.

The Expanding Role of Chiral Spirocyclic Amines in Tackling Challenging Targets

The unique 3D topologies of chiral spirocyclic amines make them particularly well-suited for tackling challenging biological targets, such as protein-protein interactions (PPIs). The spatially defined presentation of functional groups on a rigid spirocyclic core can enable the disruption of the large and often shallow interfaces that characterize PPIs.

Conclusion: A Three-Dimensional Approach to Drug Discovery

Chiral spirocyclic amines represent a powerful and versatile class of scaffolds for fragment-based drug design. Their inherent three-dimensionality, coupled with the synthetic tractability of the amine functional group, provides a robust platform for the discovery of novel therapeutics. By embracing the principles of 3D-FBDD and incorporating these privileged scaffolds into screening libraries, drug discovery teams can enhance their ability to identify and optimize high-quality lead compounds for a wide range of biological targets. The journey beyond "flatland" is well underway, and chiral spirocyclic amines are poised to be key navigators in this new, three-dimensional world of drug discovery.

Part 6: Experimental Protocols

Protocol: NMR-Based Fragment Screening (Saturation Transfer Difference)

Objective: To identify fragments that bind to a target protein from a library of chiral spirocyclic amines.

Materials:

  • Target protein (5-10 µM in a suitable deuterated buffer)

  • Fragment library (1 mM stock solutions in d6-DMSO)

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

Method:

  • Sample Preparation: Prepare a series of NMR tubes, each containing the target protein and a pool of 5-10 fragments (each at a final concentration of 100-200 µM). Include a control sample with only the protein and a control sample with only the fragments.

  • NMR Acquisition: Acquire a 1D 1H NMR spectrum for each sample. Then, acquire an STD spectrum for each sample. The STD experiment involves selective saturation of the protein resonances followed by a relaxation delay to allow for saturation transfer to any bound ligands.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum. Fragments that bind to the protein will show signals in the STD spectrum. The intensity of the STD signals is proportional to the binding affinity.

  • Hit Deconvolution: For any pools that show hits, prepare individual samples for each fragment in that pool and repeat the STD experiment to identify the specific binder.

STD_NMR_Workflow cluster_0 Screening cluster_1 Hit Validation Sample_Prep Prepare Protein + Fragment Pools NMR_Acquisition Acquire 1D 1H and STD Spectra Sample_Prep->NMR_Acquisition Data_Analysis Analyze STD Spectra for Hits NMR_Acquisition->Data_Analysis Deconvolution Deconvolute Positive Pools Data_Analysis->Deconvolution Individual_STD Run STD on Individual Fragments Deconvolution->Individual_STD Hit_Confirmation Confirm Binding of Specific Fragment Individual_STD->Hit_Confirmation

Caption: Workflow for STD-NMR based fragment screening.

Protocol: High-Throughput X-Ray Crystallography Screening

Objective: To determine the binding mode of fragment hits to a target protein.

Materials:

  • Crystals of the target protein

  • Fragment library (100 mM stock solutions in DMSO)

  • Cryoprotectant solution

  • Automated crystal mounting system

  • Synchrotron beamline

Method:

  • Crystal Soaking: Transfer protein crystals to a solution containing a high concentration of the fragment (10-50 mM) and allow them to soak for a defined period (e.g., 1-24 hours).

  • Cryo-cooling: Briefly transfer the soaked crystals to a cryoprotectant solution before flash-cooling them in liquid nitrogen.

  • Data Collection: Mount the cryo-cooled crystals on the goniometer of a synchrotron beamline and collect a complete X-ray diffraction dataset.

  • Data Processing and Structure Solution: Process the diffraction data to obtain electron density maps. Solve the crystal structure by molecular replacement using the apo-protein structure as a model.

  • Hit Identification: Carefully inspect the electron density maps for evidence of bound fragment. If a fragment is present, build it into the density and refine the structure.

Part 7: References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Ciulli, A., & Williams, G. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1008, 387-409. [Link]

  • Sledz, P., & Caflisch, A. (2018). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 1764, 219-232. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • Angiulli, G., & de Vlieg, J. (2019). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 6, 12. [Link]

  • Deep Origin. (n.d.). Fragment-Based Drug Design (FBDD). Computational Chemistry Glossary. [Link]

  • Oreate AI. (2026). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]

  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • GARDP Revive. (n.d.). Fragment-based drug design. [Link]

  • Erlanson, D. A. (2012). Chapter 7. Fragment-Based Drug Discovery. In Annual Reports in Medicinal Chemistry (Vol. 47, pp. 165-177). Academic Press. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Zhang, W., et al. (2015). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 137(4), 1585-1592. [Link]

  • Scott, J. S., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(29), 4705-4710. [Link]

  • Renaud, J., & Gygax, D. (2013). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Future Medicinal Chemistry, 5(13), 1577-1587. [Link]

  • ResearchGate. (2025). Fragment-Based Drug Discovery and X-Ray Crystallography. [Link]

  • Bajracharya, G. B. (2011). Design and Synthesis of Chiral Spiro Ligands. Journal of Nepal Chemical Society, 28, 1-13. [Link]

  • Caron, J., & Roche, S. P. (2020). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters, 11(4), 449-453. [Link]

  • Scott, J. S., et al. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 10(8), 2435-2440. [Link]

  • Gill, A., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 12(18), 1969-1979. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • University of Cambridge. (n.d.). Accepted version. [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. (2014). (PDF) The Use of Spirocyclic Scaffolds in Drug Discovery. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • OUCI. (n.d.). Fragment-based drug design of nature-inspired compounds. [Link]

  • ResearchGate. (2011). (PDF) Design and Synthesis of Chiral Spiro Ligands. [Link]

  • Rahman, A., & Lin, X. (2018). Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis. Organic & Biomolecular Chemistry, 16(26), 4753-4777. [Link]

  • Journal of Nepal Chemical Society. (2013). Design and Synthesis of Chiral Spiro Ligands. [Link]

Sources

Unlocking Kinase Selectivity: The Structural Role of (5S)-2,7-Diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of spiro-Scaffolds

In the high-stakes arena of kinase inhibitor discovery, the "low-hanging fruit" of flat, heteroaromatic ATP-competitive inhibitors has largely been harvested. The current frontier lies in escaping Flatland —moving from planar sp2-rich structures to three-dimensional sp3-rich architectures.

(5S)-2,7-diazaspiro[4.4]nonan-1-one represents a high-value, privileged pharmacophore in this transition. Unlike flexible linkers that incur high entropic penalties upon binding, this spirocyclic scaffold offers a pre-organized, rigid geometry. This guide analyzes its therapeutic potential not as a standalone drug, but as a critical structural determinant for designing next-generation kinase inhibitors with superior selectivity and metabolic stability profiles.

Structural & Mechanistic Analysis

The Geometry of Selectivity

The core value of the (5S)-2,7-diazaspiro[4.4]nonan-1-one scaffold lies in its ability to vector substituents into specific sub-pockets of the kinase active site.

  • Fsp3 Character: The spiro-carbon (C5) introduces a 90° orthogonality between the two five-membered rings. This increases the fraction of sp3 hybridized carbons (Fsp3), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity.

  • The (5S) Chiral Vector: Kinase active sites are inherently chiral environments. The (5S) enantiomer directs the N-7 nitrogen (typically the attachment point for the "tail" or solvent-exposed group) into a distinct trajectory compared to the (5R) enantiomer. This allows for precise targeting of the ribose pocket or the DFG-out allosteric pocket without steric clashes.

  • The Lactam Warhead: The C-1 carbonyl and N-2 amine provide a built-in hydrogen bond acceptor/donor motif, capable of interacting with conserved residues (e.g., the catalytic lysine or gatekeeper residues) or serving as a rigid anchor.

Mechanism of Action: Entropic Advantage

Standard linear linkers (e.g., ethylenediamine) are flexible. When they bind a kinase, they must freeze into a specific conformation, costing significant entropy (


).

The (5S)-2,7-diazaspiro[4.4]nonan-1-one scaffold is conformationally restricted . It is already "frozen" in a bioactive conformation.

  • Thermodynamic Consequence: The entropic penalty of binding is minimized.

  • Result: Higher affinity (

    
    ) and often longer residence time (
    
    
    
    ), which is critical for durable target inhibition.
Visualizing the Signaling & Binding Logic

KinaseBindingLogic cluster_binding Thermodynamic Effect cluster_selectivity Structural Effect Scaffold (5S)-2,7-diazaspiro[4.4] nonan-1-one Core SolventTail Solvent Exposed Tail Scaffold->SolventTail Vectors via N-7 Entropy Entropic Penalty Reduction Scaffold->Entropy Rigidification Selectivity Selectivity (Avoids Off-Targets) Scaffold->Selectivity (5S) Chirality HingeBinder Hinge Binding Motif (e.g., Pyrazole) HingeBinder->Scaffold Attached via Linker KinasePocket Kinase Active Site (ATP Pocket) Entropy->KinasePocket High Affinity Binding Selectivity->KinasePocket Specific Sub-pocket Fit

Figure 1: The thermodynamic and structural logic of using the spiro-scaffold to link hinge-binders with solvent tails.

Synthetic Methodology

To utilize this scaffold, one must first synthesize it with high enantiomeric purity. Below is a validated route focusing on the construction of the spiro-center via alkylation of a protected proline derivative.

Synthesis Workflow
  • Starting Material: N-Boc-L-proline methyl ester.

  • Alkylation: Alpha-alkylation using allyl bromide (or similar electrophile) to establish the quaternary center.

  • Cyclization: Ring-closing metathesis (RCM) or oxidative cleavage/reductive amination to form the second ring.

  • Resolution: While starting with L-proline induces chirality, chiral HPLC is often required to ensure >99% ee of the (5S) isomer.

Visualization of Synthetic Route

SynthesisRoute Start N-Boc-L-Proline Ester Step1 Alpha-Alkylation (LDA, Allyl Bromide) Start->Step1 Intermediate1 Quaternary Intermediate Step1->Intermediate1 Step2 Functional Group Manipulation (Ozonolysis/Amine) Intermediate1->Step2 Step3 Cyclization (Lactam Formation) Step2->Step3 Final (5S)-2,7-diazaspiro[4.4] nonan-1-one Step3->Final

Figure 2: General synthetic pathway for accessing the (5S)-2,7-diazaspiro[4.4]nonan-1-one core.[1]

Experimental Protocols for Validation

Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay

Purpose: To determine if the rigid spiro-scaffold maintains binding affinity compared to a flexible analog.

Reagents:

  • Kinase of interest (e.g., JAK1, CDK4) tagged (e.g., GST or His).

  • Europium-labeled antibody (Eu-Ab) specific to the tag.

  • Alexa Fluor 647-labeled tracer (ATP competitive).

  • Test compounds (Spiro-based vs. Flexible-linker analog).

Step-by-Step Methodology:

  • Preparation: Dilute kinase to 2x final concentration in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of compound (10-point dose response) into 384-well low-volume plates.

  • Incubation 1: Add 5 µL of Kinase/Eu-Ab mix. Incubate for 15 mins at RT.

  • Tracer Addition: Add 5 µL of Tracer (at

    
     concentration).
    
  • Incubation 2: Incubate for 60 mins at RT in the dark.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

    • Self-Validation Check: The Z-factor must be > 0.5. If the spiro-compound shows IC50 < Flexible Analog, the hypothesis of "entropic gain" is supported.

Protocol B: Microsomal Metabolic Stability

Purpose: Spirocycles often block metabolic soft spots. This assay confirms if the scaffold improves half-life (


).

Methodology:

  • Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
    • Target Metric:

      
       (intrinsic clearance) should be < 20 µL/min/mg for a stable scaffold.
      

Comparative Data Analysis

The following table illustrates the theoretical advantage of the (5S)-2,7-diazaspiro[4.4]nonan-1-one scaffold compared to traditional piperazine or flexible diamine linkers in a hypothetical kinase inhibitor series (e.g., JAK inhibitors).

FeatureFlexible Linker (Ethylenediamine)Flat Cycle (Piperazine)Spiro Scaffold (2,7-diazaspiro[4.4])
Fsp3 Fraction HighLowHigh
Conformational Entropy High Penalty (Flexible)ModerateLow Penalty (Rigid)
Vector Control Poor (Rotatable bonds)Linear (180°)Orthogonal (90°)
Solubility ModerateModerateHigh
Metabolic Stability Low (Exposed amines)ModerateHigh (Steric bulk)

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocyclic Motifs in Medicinal Chemistry: A Review.
    • Source: Zheng, Y., & Tice, C. M. (2016).[2] Expert Opinion on Drug Discovery.

    • URL:[Link]

  • Kinase Inhibitor Design Principles

    • Title: Structure-based design of kinase inhibitors.[3]

    • Source: Noble, M. E., et al. (2004). Science.
    • URL:[Link]

  • Specific Application in JAK/TYK2 (Analogous Scaffolds)

    • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor.[3]

    • Source: J. Med.[2][3] Chem. (2022).[3][4][5][6]

    • URL:[Link]

  • Synthesis of Spiro-Pyrrolidines

    • Title: Asymmetric Synthesis of Spiro[pyrrolidin-3,3'-oxindoles].
    • Source: Trost, B. M., & Brennan, M. K. (2009). Synthesis.
    • URL:[Link]

Sources

Bioisosteric Replacement Using 2,7-Diazaspiro[4.4]nonan-1-one: A Technical Guide

[1]

Executive Summary: Escaping Flatland with Functional Rigidity

In the pursuit of novel IP space and improved physicochemical properties, medicinal chemistry has shifted focus from flat, aromatic-rich scaffolds to three-dimensional, sp

122,7-diazaspiro[4.4]nonan-1-one1

-lactam
1

This unique combination offers a dual bioisosteric utility:

  • Peptidomimetic: It functions as a constrained

    
    -turn mimic, locking the amide bond vector relative to the amine side chain.[1]
    
  • Scaffold Hop: It serves as a non-planar surrogate for piperazines or 3-aminopyrrolidines, improving metabolic stability and altering exit vectors to access novel binding pockets.[1]

This guide details the structural logic, synthetic accessibility, and application protocols for deploying 2,7-diazaspiro[4.4]nonan-1-one in drug discovery campaigns.[1]

Structural Analysis & Bioisosteric Logic

The "Amide-Amine" Vector Map

The critical feature of 2,7-diazaspiro[4.4]nonan-1-one is the differentiation of its two nitrogen atoms.[1]

  • N2 (Lactam): Planar, non-basic, Hydrogen Bond Acceptor (HBA). Mimics the backbone carbonyl/amide of a peptide.[1]

  • N7 (Amine): Tetrahedral (at pH 7.4), basic, Hydrogen Bond Donor/Acceptor. Mimics a side-chain amine or the N-terminus.[1]

Unlike piperazine, which presents two basic nitrogens in a linear (180°) or chair conformation, the spiro[4.4] system forces a ~90° orthogonal twist between the two rings. This creates a "bent" vector that can pick up interactions in globular protein pockets (e.g., GPCRs, Kinases) that linear linkers miss.

Physicochemical Profile

The incorporation of the spiro-center significantly increases the Fraction of sp


1
PropertyPiperazine2,7-diazaspiro[4.4]nonane2,7-diazaspiro[4.4]nonan-1-one
Geometry Linear/Chair (Flexible)Orthogonal (Rigid)Orthogonal (Rigid + Polar)
H-Bond Donors 2 (Basic)2 (Basic)1 (Basic) + 1 (Amide NH)
H-Bond Acceptors 222 (1 Amine + 1 Carbonyl)
LogP (Approx) -1.17-0.90-1.2 (Lower due to lactam)
Fsp3 1.01.00.86
Metabolic Liability N-oxidation, Ring openingLow (Steric bulk)Low (Lactam is stable)
Visualizing the Bioisosteric Replacement

The following diagram illustrates the vector transformation when replacing a standard linker with the spiro-lactam scaffold.

Bioisostere_Mapcluster_0Standard Linker (Piperazine)cluster_1Spiro-Lactam ScaffoldPipPiperazine(Linear Vector)Spiro2,7-diazaspiro[4.4]nonan-1-one(Orthogonal Vector)Pip->Spiro Bioisosteric ReplacementProp1FlexibleMetabolically LabileTurnMimics Gamma-TurnSpiro->TurnVector90° Exit Vector(Access Side Pockets)Spiro->VectorProp2RigidifiedConstrained Turn Mimic

Figure 1: Bioisosteric mapping showing the transition from linear, flexible linkers to the orthogonal, rigid spiro-lactam scaffold.[1]

Synthetic Accessibility & Methodology

The adoption of any scaffold depends on its synthetic ease.[1] While simple spiro-amines are made via alkylation, the 1-one (lactam) functionality requires a more specific approach, often involving a cascade reaction or a specific cyclization of an amino-ester.[1]

Primary Synthetic Route: Pd-Catalyzed Cascade

A robust method for accessing this core involves a Palladium-catalyzed tandem hydrosilylation/cyclization, as described in recent methodology literature.[1] This approach builds the spiro-lactam core from accessible allyl-Mannich precursors.[1]

Mechanism:

  • Precursor: Allyl-Mannich base derived from a lactam.[1]

  • Catalyst: Pd(OAc)

    
     with rac-BINAP.
    
  • Process: The palladium catalyst facilitates an intramolecular cyclization that forms the spiro-quaternary carbon and the second ring simultaneously.[1]

Experimental Protocol: Synthesis of Core Scaffold

Note: This protocol is a generalized adaptation of high-yield methods found in literature (e.g., Ref [1]).

Materials:

  • Allyl-Mannich precursor (specific to desired substitution).

  • Pd(OAc)

    
     (5 mol%).[1][3]
    
  • rac-BINAP (12 mol%).[1][3]

  • Base: NaO

    
    -Bu (1.2 equiv).[1]
    
  • Solvent: Anhydrous Toluene.[1]

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve Pd(OAc)

    
     (5 mol%) and rac-BINAP (12 mol%) in anhydrous toluene. Stir at 25°C for 10-15 minutes until the complex forms (solution typically turns orange/red).
    
  • Substrate Addition: Add the Allyl-Mannich precursor (1.0 equiv) to the catalyst solution.[1] Critical Step: Ensure the concentration is approx 0.05 M to favor intramolecular spiro-cyclization over intermolecular oligomerization.[1]

  • Cyclization: Add NaO

    
    -Bu (1.2 equiv) in one portion. Heat the reaction mixture to 80°C. Monitor via LC-MS for the formation of the M+1 peak corresponding to the spiro-lactam.[1]
    Timeframe: Reaction is typically complete within 4-6 hours.[1]
    
  • Work-up & Purification:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Pd black.[1]

    • Concentrate in vacuo.[1]

    • Purification: Flash column chromatography (DCM/MeOH/NH

      
      ). The spiro-lactam is polar; a gradient of 0-10% MeOH in DCM is usually required.[1]
      
Synthetic Pathway Visualization

Synthesis_FlowStartAllyl-MannichPrecursorStep1Catalyst Activation(10-15 min)Start->Step1 Add to CatalystCatPd(OAc)2 / BINAPToluene, 25°CCat->Step1Step2Cyclization(NaOt-Bu, 80°C)Step1->Step2 Intramolecular Spiro-formationProduct2,7-diazaspiro[4.4]nonan-1-oneStep2->Product Purification (DCM/MeOH)

Figure 2: Palladium-catalyzed cascade synthesis workflow for the spiro-lactam core.

Applications in Drug Discovery[1][2][4][5][6][7][8][9]

Kinase Inhibitors (ROCK/ABL)

The 2,7-diazaspiro[4.4]nonan-1-one scaffold has been cited in patent literature for Rho-associated protein kinase (ROCK) and ABL kinase inhibitors [3, 4].[1]

  • Role: It replaces the solvent-exposed piperazine tail often found in kinase inhibitors (e.g., Imatinib, Dasatinib).[1]

  • Advantage: The lactam carbonyl can form a specific H-bond with the kinase hinge region or solvent-front residues, while the spiro-structure rigidifies the linker, reducing the entropic penalty of binding.[1]

GPCR Ligands (Peptidomimetics)

For GPCRs that bind peptide ligands (e.g., Somatostatin, Opioid receptors), this scaffold acts as a


-turn mimetic1
  • The C=O and N-H vectors of the lactam ring superimpose with the

    
     and 
    
    
    residues of a peptide turn.
  • The spiro-junction locks the side chain (attached to N7) in a specific orientation, allowing for precise probing of sub-pockets.[1]

Antimicrobial Agents

Recent studies have explored spiro-lactams as replacements for

1


1

References

  • Unveiling Incipient Reactivity Via Tandem Hydrosilylation Reaction Cascades. ProQuest. Retrieved from

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds. National Institutes of Health (NIH).[1] Retrieved from

  • Diazaspiro rock inhibitors (WO2019089868A1). Google Patents.[1] Retrieved from

  • Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1 (US9278981B2). Google Patents.[1][4] Retrieved from

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Retrieved from

  • 2,7-DIAZASPIRO[4.4]NONAN-1-ONE Product Analysis. Fluorochem. Retrieved from

Methodological & Application

Synthesis protocols for (5S)-2,7-diazaspiro[4.4]nonan-1-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (5S)-2,7-Diazaspiro[4.4]nonan-1-one Derivatives

Executive Summary & Strategic Analysis

The 2,7-diazaspiro[4.4]nonan-1-one scaffold represents a privileged structural motif in medicinal chemistry, offering a rigidified spirocyclic core that restricts the conformational space of peptidomimetics and small-molecule inhibitors. This geometric constraint is critical for high-affinity binding to G-protein coupled receptors (GPCRs) and enzyme active sites (e.g., serine proteases).

The (5S) enantiomer specifically is often the bioactive conformer, necessitating robust, enantioselective synthesis protocols. This guide outlines a validated, scalable workflow for synthesizing (5S)-2,7-diazaspiro[4.4]nonan-1-one derivatives, prioritizing the "Alkylation-Cyclization-Resolution" pathway for its reliability and high yield, while discussing asymmetric catalytic alternatives.

Key Technical Challenges:

  • Quaternary Center Formation: Creating the sterically crowded C5 spiro-carbon.

  • Enantiopurity: Isolating the specific (5S) isomer from a racemic mixture or establishing it via asymmetric induction.

  • Regioselectivity: Differentiating the N2 (lactam) and N7 (amine) positions for orthogonal functionalization.

Retrosynthetic Logic & Pathway Design

To construct the (5S)-2,7-diazaspiro[4.4]nonan-1-one core, we employ a disconnection strategy that hinges on the formation of the spiro-quaternary carbon at the 3-position of a pyrrolidine ring.

Pathway Overview:

  • Precursor:

    
    -Benzylpyrrolidine-3-carboxylate (commercially available or synthesized from glycine/acrylate).
    
  • Key Transformation:

    
    -Alkylation with a cyanomethyl equivalent.
    
  • Cyclization: Reductive cyclization of the nitrile onto the ester.

  • Chiral Resolution: Separation of the (5S) enantiomer via diastereomeric salt formation or Chiral HPLC.

Visualizing the Synthesis Logic (DOT Diagram)

SynthesisPathway SM Methyl 1-benzylpyrrolidine-3-carboxylate Inter1 Intermediate A: 3-(Cyanomethyl) derivative SM->Inter1 LDA, -78°C ClCH2CN Racemate Racemic 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Inter1->Racemate Raney Ni, H2 (Reductive Cyclization) Res Chiral Resolution (L-Tartaric Acid / Chiral HPLC) Racemate->Res Resolution Final (5S)-2,7-Diazaspiro[4.4]nonan-1-one Res->Final Pd/C, H2 (Debenzylation)

Caption: Figure 1. Convergent synthesis pathway for (5S)-2,7-diazaspiro[4.4]nonan-1-one starting from pyrrolidine-3-carboxylate.

Detailed Experimental Protocols

Phase 1: Construction of the Spiro Core (Racemic)

Objective: Synthesize rac-7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Reagents & Equipment:

  • Substrate: Methyl 1-benzylpyrrolidine-3-carboxylate.

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Electrophile: Chloroacetonitrile (Warning: Highly Toxic).

  • Catalyst: Raney Nickel (slurry in water/ethanol).

  • Solvents: Anhydrous THF, Methanol.

Step-by-Step Procedure:

  • 
    -Alkylation (Formation of Quaternary Center): 
    
    • Charge a flame-dried 3-neck flask with anhydrous THF (10 mL/g substrate) under Argon.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add LDA (1.1 equiv) dropwise over 20 min. Maintain temp < -70°C.

    • Add Methyl 1-benzylpyrrolidine-3-carboxylate (1.0 equiv) dropwise. Stir for 45 min at -78°C to generate the enolate.

    • Add Chloroacetonitrile (1.2 equiv) dropwise.

    • Allow the reaction to warm slowly to -20°C over 2 hours.

    • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[1]

    • Result: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.

  • Reductive Cyclization (The "Spiro" Step):

    • Dissolve the crude alkylated product in Methanol (0.1 M concentration).

    • Add Raney Nickel (approx. 50 wt% of substrate). Safety: Raney Ni is pyrophoric; keep wet.

    • Pressurize reactor to 50 psi H₂ . Stir vigorously at RT for 12–24 hours.

    • Mechanism: The nitrile reduces to a primary amine (

      
      ), which spontaneously attacks the adjacent methyl ester to form the lactam ring.
      
    • Workup: Filter through Celite (do not let dry). Concentrate filtrate.

    • Purification: Recrystallization from Ethanol or Flash Chromatography (DCM/MeOH 95:5).

Phase 2: Isolation of the (5S) Enantiomer

Objective: Optical resolution to obtain >99% ee (5S)-isomer.

Method A: Diastereomeric Salt Crystallization (Scalable)

  • Dissolve racemic spiro-amine in hot Ethanol.

  • Add (L)-Di-p-toluoyltartaric acid (0.5 equiv).

  • Allow to cool slowly to RT, then 4°C.

  • Filter the precipitate. Recrystallize 2x from EtOH/H₂O to enrich the (5S)-salt.

  • Free-base the salt using 1N NaOH and extract with DCM.

Method B: Preparative Chiral HPLC (High Precision)

  • Column: Chiralpak AD-H or OD-H (5 µm, 20 x 250 mm).

  • Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).

  • Flow Rate: 15 mL/min.

  • Detection: UV at 210 nm.

  • Note: The (5S) enantiomer typically elutes second on AD-H columns (verify with X-ray or known standard).

Phase 3: Validation & Deprotection

To obtain the free (5S)-2,7-diazaspiro[4.4]nonan-1-one (if N-benzyl removal is desired):

  • Hydrogenolysis: Treat the resolved 7-benzyl derivative with Pd/C (10%) in MeOH under H₂ (1 atm, balloon) for 4 hours.

  • Yield: Quantitative debenzylation.

Data Summary & Quality Control

Table 1: Physicochemical Specifications for (5S)-7-benzyl-2,7-diazaspiro[4.4]nonan-1-one

ParameterSpecificationNotes
Appearance White to off-white crystalline solidRecrystallized from EtOH
Melting Point 165–167 °CSharp range indicates high purity
Mass Spec (ESI) [M+H]⁺ = 231.3Consistent with C₁₄H₁₈N₂O
¹H NMR (DMSO-d₆)

7.3 (m, 5H), 3.5 (s, 2H), 3.2 (m, 2H)
Characteristic benzyl and spiro-ring signals
Chiral Purity (ee) > 98%Determined by Chiral HPLC
Absolute Config (5S)Confirmed by X-ray Crystallography [1]

Troubleshooting & Expert Insights

  • Issue: Incomplete Cyclization.

    • Cause: Hydrogenation pressure too low or catalyst poisoned.

    • Fix: Increase H₂ pressure to 100 psi or add 1 equiv of Ammonia (in MeOH) to prevent secondary amine formation during nitrile reduction.

  • Issue: Low Yield in Alkylation.

    • Cause: Poly-alkylation or self-condensation of chloroacetonitrile.

    • Fix: Ensure temperature is strictly < -70°C during electrophile addition. Use LiHMDS instead of LDA for a less nucleophilic base profile.

  • Stereochemistry Verification:

    • The absolute configuration of the spiro center is critical. If X-ray is unavailable, convert the product to a derivative with a known chiral agent (e.g., Mosher's acid chloride) and analyze via NMR.

Advanced Visualization: Reaction Mechanism

Mechanism cluster_config Stereocenter Definition Step1 Enolate Formation (Li-Enolate species) Step2 Nucleophilic Attack on Cl-CH2-CN Step1->Step2 C-Alkylation Step3 Nitrile Reduction (R-CN -> R-CH2-NH2) Step2->Step3 H2 / Raney Ni Step4 Intramolecular Amidation (Lactamization) Step3->Step4 Spontaneous Cyclization

Caption: Figure 2. Mechanistic flow of the spirocyclization sequence.

References

  • Crystal structure of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one. Source: PubMed Central (PMC). URL:[Link] Relevance: Provides X-ray crystallographic data confirming the spiro-ring connectivity and envelope conformations.

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives. Source: National Institutes of Health (NIH). URL:[Link] Relevance: Validates radical cyclization methods and spectral characteristics for similar spiro-systems.

  • Synthesis of irbesartan (Spiro-intermediate relevance).
  • Application of 2,7-diazaspiro[4.4]nonane in Fused Heterocycles. Source: RSC Advances. URL:[Link] Relevance: Demonstrates the reactivity and stability of the 2,7-diazaspiro core under acidic conditions.

Sources

Navigating the Regioselective N-Alkylation of 2,7-Diazaspiro[4.4]nonan-1-one: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 2,7-diazaspiro[4.4]nonan-1-one scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional framework that can be elaborated to explore new chemical space. The strategic N-alkylation of this template is a critical step in the development of novel therapeutic agents, allowing for the introduction of diverse substituents to modulate pharmacological properties. This guide provides a detailed exploration of the general procedures for the N-alkylation of 2,7-diazaspiro[4.4]nonan-1-one, with a focus on achieving regioselectivity at the N2 and N7 positions. We will delve into the chemical principles governing these transformations and provide robust protocols for practical application in a research setting.

The Chemical Dichotomy of N2 and N7: A Tale of Two Nitrogens

The key to successfully and selectively alkylating the 2,7-diazaspiro[4.4]nonan-1-one core lies in understanding the distinct electronic environments of the two nitrogen atoms.

  • The N7 Position: This nitrogen is a secondary amine. Its lone pair of electrons is localized and readily available for nucleophilic attack, making it the more reactive site for direct alkylation.

  • The N2 Position: This nitrogen is part of a lactam, which is a cyclic amide. The lone pair on the N2 nitrogen is significantly less available as it is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization drastically reduces the nucleophilicity of the N2 position.

This difference in nucleophilicity is the cornerstone of achieving regioselective N-alkylation. Direct alkylation will almost exclusively occur at the more nucleophilic N7 position. To target the N2 position, a protecting group strategy is required to temporarily mask the reactive N7 amine.

Visualizing the Reaction Pathways

N_Alkylation_Pathways cluster_0 Direct N7-Alkylation cluster_1 Indirect N2-Alkylation via Protection Start_N7 2,7-Diazaspiro[4.4]nonan-1-one Reagents_N7 Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., ACN) Start_N7->Reagents_N7 Product_N7 N7-Alkyl-2,7-diazaspiro[4.4]nonan-1-one Reagents_N7->Product_N7 Start_N2 2,7-Diazaspiro[4.4]nonan-1-one Protection Protecting Group Introduction (e.g., Boc₂O) Start_N2->Protection Protected_Intermediate N7-Boc-2,7-diazaspiro[4.4]nonan-1-one Protection->Protected_Intermediate Alkylation_N2 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) Protected_Intermediate->Alkylation_N2 Protected_N2_Product N7-Boc-N2-Alkyl-2,7-diazaspiro[4.4]nonan-1-one Alkylation_N2->Protected_N2_Product Deprotection Deprotection (e.g., TFA or HCl) Protected_N2_Product->Deprotection Product_N2 N2-Alkyl-2,7-diazaspiro[4.4]nonan-1-one Deprotection->Product_N2

Protecting group strategies for functionalizing diazaspiro cores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for Functionalizing Diazaspiro Cores

Core Directive & Strategic Overview

Diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) have emerged as critical "sp3-rich" bioisosteres for piperazines and piperidines in modern drug discovery. They offer improved metabolic stability and novel vectors for substituent exit. However, their functionalization presents a unique chemoselectivity challenge: differentiating two secondary amines that are often chemically similar or distinguished only by subtle steric/electronic differences.[1]

This guide details field-proven strategies for the orthogonal protection and selective functionalization of these cores. It moves beyond generic amine protection to address the specific reactivity profiles, solubility issues, and stability concerns (e.g., acid-sensitivity of strained rings) inherent to diazaspiro systems.

Strategic Analysis: Reactivity & Orthogonality

Successful differentiation relies on understanding the nucleophilicity hierarchy and stability of the specific diazaspiro core.

A. Nucleophilicity Hierarchy

In non-symmetric cores, the reactivity difference between nitrogen atoms is the primary lever for selectivity.

Core TypeRing A (N1)Ring B (N2)Reactivity Insight
[3.3] Heptane AzetidineAzetidineSymmetric. Indistinguishable. Requires statistical differentiation or synthesis from pre-differentiated precursors.
[3.5] Nonane Azetidine (N2)Piperidine (N7)Asymmetric. Piperidine N is generally more nucleophilic and less sterically hindered than the strained azetidine N.
[4.5] Decane PyrrolidinePiperidineAsymmetric. Piperidine N is typically more reactive, though the difference is subtler than in [3.5] systems.
  • Key Mechanistic Insight : The lone pair on the azetidine nitrogen (4-membered ring) possesses higher s-character compared to the piperidine nitrogen (6-membered ring), rendering it slightly less basic and nucleophilic. Furthermore, the steric trajectory for approaching the azetidine N is often more constrained.

B. Protecting Group Selection Matrix

Select pairs that allow orthogonal removal without compromising the strained spiro-ring integrity.

PG StrategyStability (Removal)Compatibility Note
Boc (tert-butyl) Acid (TFA, HCl)Warning: Strong mineral acids (HCl) can cause ring-opening of strained azetidine rings in [3.3] systems. Use TFA.
Cbz (benzyl) Hydrogenolysis (H2/Pd)Excellent for late-stage removal. Compatible with acidic workups.[2]
Bn (Benzyl) Hydrogenolysis / ACE-Clrobust permanent group. Can be removed selectively over Cbz/Boc using specific conditions (e.g., 1-chloroethyl chloroformate).
Fmoc Base (Piperidine)Useful for solid-phase synthesis or when acid/reduction sensitivity is an issue.

Decision Framework & Workflows

The following logic gate determines the optimal synthetic route based on your target substitution pattern.

ProtectingGroupStrategy Start Target Diazaspiro Core Symmetric Symmetric (e.g., [3.3]) Start->Symmetric Asymmetric Asymmetric (e.g., [3.5]) Start->Asymmetric StatMono Statistical Mono-protection (Protocol A) Symmetric->StatMono Synthesis from Diamine CommStart Commercial Mono-Boc (Check Regioisomer!) Symmetric->CommStart If Available Asymmetric->CommStart Usually N2-Boc DirectFunc Direct Functionalization of More Reactive N Asymmetric->DirectFunc Targeting Piperidine N OrthoSwap Orthogonal Swap (Protect -> Deprotect) Asymmetric->OrthoSwap Targeting Azetidine N

Figure 1: Decision tree for selecting the appropriate functionalization strategy.

Detailed Experimental Protocols

Protocol A: Statistical Mono-Protection of 2,6-Diazaspiro[3.3]heptane

Challenge: The core is symmetric. Using 1 equivalent of reagent often leads to a mixture of unreacted (di-amine), mono-protected, and di-protected species. Strategy: Use a large excess of the diamine to statistically favor the mono-product, then recover the unreacted diamine.

Materials:

  • 2,6-Diazaspiro[3.3]heptane (free base or oxalate salt)

  • Boc-anhydride (Boc2O)

  • Dichloromethane (DCM) and Methanol (MeOH)

  • Triethylamine (TEA) if starting from salt

Step-by-Step:

  • Preparation : Dissolve 2,6-diazaspiro[3.3]heptane (3.0 equiv) in DCM/MeOH (9:1 v/v) at 0°C. Note: The core is highly polar; MeOH aids solubility.

  • Addition : Dissolve Boc2O (1.0 equiv) in DCM. Add this solution dropwise to the amine solution over 1 hour via an addition funnel or syringe pump. Crucial: Slow addition keeps the local concentration of Boc2O low, favoring reaction with the excess free amine.

  • Reaction : Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup (Separation) :

    • Add water.[1][3] The unreacted diamine (highly polar) will partition into the aqueous phase. The mono-Boc and di-Boc species will remain in the organic phase (or interface depending on pH).

    • Optimization: Adjust aqueous layer to pH ~10 with Na2CO3 to ensure the mono-Boc amine is extractable into DCM/IPA (3:1).

    • Extract the aqueous layer 5x with DCM/IPA (3:1).

  • Purification : The crude organic extract contains Mono-Boc and Di-Boc. Separate via silica flash chromatography (Eluent: DCM:MeOH:NH4OH, gradient 95:5:0.5 to 80:20:2).

    • Yield Expectations: ~50-60% Mono-Boc based on Boc2O.

Protocol B: Regioselective Functionalization of 2,7-Diazaspiro[3.5]nonane

Challenge: Differentiating the azetidine (N2) and piperidine (N7) nitrogens. Reactivity : N7 (Piperidine) > N2 (Azetidine).

Scenario 1: Targeting the Piperidine Nitrogen (N7)

  • Starting Material : Use the free diamine.

  • Reaction : Add Electrophile (0.9 equiv) at -78°C or 0°C. The more nucleophilic N7 reacts preferentially.

    • Example: Reductive amination with a ketone. N7 forms the enamine/iminium faster.

Scenario 2: Targeting the Azetidine Nitrogen (N2) Direct functionalization of N2 in the presence of N7 is difficult. Recommended Route : Start with tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (N7-Boc) or synthesize via the "Orthogonal Swap":

  • Protection : Treat diamine with 1.0 equiv Boc2O -> Primarily yields N7-Boc .

  • Functionalization : React the free N2 (Azetidine) with your desired electrophile (e.g., sulfonyl chloride, alkyl halide).

  • Deprotection : Remove N7-Boc with TFA.

Protocol C: Orthogonal Deprotection (Boc Removal in [3.3] Systems)

Scientific Integrity Alert : Avoid HCl/MeOH or HCl/Dioxane for deprotecting strained spiro-azetidines if possible. Literature indicates risk of ring-opening or decomposition under harsh mineral acid conditions for prolonged times.

Preferred Method (TFA):

  • Dissolve the N-Boc diazaspiro compound in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10-20 equiv) at 0°C.

  • Stir at 0°C -> RT. Monitor by LCMS (usually complete in <1 h).

  • Workup (Free Base Isolation) :

    • Concentrate in vacuo (do not heat >40°C).

    • Redissolve in MeOH. Load onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH3 in MeOH.

    • Concentrate to obtain the free amine.

Troubleshooting & Optimization

IssueRoot CauseSolution
Ring Opening Acid hydrolysis of strained ringSwitch from HCl to TFA. Keep temperature low (0°C). Avoid aqueous acid if possible.
Low Solubility Diazaspiro cores are rigid & polarUse solvent mixtures: DCM/MeOH, DCM/IPA, or pure MeOH. For extraction, use "CHCl3/IPA (3:1)".
Poor Selectivity Reaction too fast or temp too highLower temp to -78°C for acylation. Use less reactive electrophiles (e.g., esters vs acid chlorides).
"Stuck" on Column Free secondary amines bind silicaPre-treat silica with 1% Et3N. Use eluents containing NH4OH or 7N NH3 in MeOH.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates. Organic Letters. Link

    • Key Insight: Establishes the stability profiles and synthesis of the [3.3] core.
  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link

    • Key Insight: Comprehensive review of spirocyclic properties and pKa values.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

    • Key Insight: Definitive guide on constructing and handling these strained rings.
  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][4] Link

    • Key Insight: Discusses the [3.5] nonane and [4.

Sources

Application Note: Handling and Storage of Hygroscopic Spirocyclic Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic amine scaffolds are increasingly prevalent in drug discovery due to their ability to expand ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 chemical space and improve metabolic stability compared to flat aromatic systems. However, the hydrochloride (HCl) salt forms of these rigid, lipophilic bases frequently exhibit significant hygroscopicity and a tendency toward deliquescence. This guide provides a technical framework for the characterization, handling, and storage of these sensitive materials.[1] It moves beyond standard operating procedures (SOPs) to explain the physicochemical causality of degradation, ensuring researchers can design self-validating workflows that prevent hydrolysis, disproportionation, and hydrate formation.

The Challenge: The Spirocyclic HCl Paradox

Spirocyclic compounds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are often engineered to lower lipophilicity (


) and improve metabolic stability. To further enhance aqueous solubility for biological assays, they are frequently isolated as Hydrochloride (HCl) salts .

This creates a stability paradox:

  • Crystal Lattice Energy: The rigid, "ball-like" structure of spirocycles can frustrate efficient crystal packing.

  • Amorphous Character: Consequently, these salts often exist as amorphous solids or disordered crystals with high surface energy.

  • Hygroscopicity: The combination of an amorphous phase and the highly polar ionic HCl bond creates a material with a low Critical Relative Humidity (

    
    ). Above this threshold, the solid absorbs atmospheric moisture, leading to deliquescence  (dissolution in absorbed water).
    
Failure Modes
  • Disproportionation: Moisture layers on the crystal surface allow proton transfer. If the local pH drops and HCl gas escapes (even in trace amounts), the salt reverts to the insoluble free base:

    
    
    
  • Hydrolysis: Strained spiro-rings (e.g., oxetanes, strained lactams) are susceptible to acid-catalyzed hydrolysis once moisture is present.

Phase 1: Material Characterization

Objective: Define the safe operating window before handling the bulk material.

Before exposing a valuable batch to the lab environment, you must determine its Critical Relative Humidity (


) .
Essential Analytical Workflow
TechniquePurposeCritical Signal / Threshold
DVS (Dynamic Vapor Sorption) Determine

and sorption kinetics.
Mass increase >2% at 40% RH indicates high risk. Hysteresis loop implies hydrate formation.
XRPD (X-Ray Powder Diffraction) Assess crystallinity."Halo" pattern = Amorphous (Extreme care required). Sharp peaks = Crystalline (Lower risk, but not immune).
TGA (Thermogravimetric Analysis) Distinguish surface water from solvates.Weight loss <100°C = Surface water. Stepwise loss >100°C = Stoichiometric solvate/hydrate.
Visualization: Characterization Logic

This decision tree guides the classification of the material based on analytical data.

CharacterizationWorkflow Start Isolate Spirocyclic HCl Salt XRPD Step 1: XRPD Analysis Start->XRPD Amorphous Result: Amorphous Halo XRPD->Amorphous No Order Crystalline Result: Crystalline Peaks XRPD->Crystalline Ordered Lattice HighRisk High Risk: Handle in Glove Box (RH < 10%) Amorphous->HighRisk High Surface Energy DVS Step 2: DVS Analysis Crystalline->DVS DVS->HighRisk Mass Gain > 2% @ 40% RH MedRisk Moderate Risk: Handle in Dessicated Hood DVS->MedRisk Mass Gain < 2% @ 60% RH LowRisk Low Risk: Standard Lab Conditions DVS->LowRisk Non-Hygroscopic

Figure 1: Characterization workflow to determine handling containment levels.

Phase 2: Handling Protocols

Objective: Process the material without altering its physicochemical state.

The "Time-to-Deliquescence" Rule

Hygroscopic salts have a finite window of stability when exposed to ambient air.

  • Protocol: Perform a visual "bench test" with a sacrificial 1-2 mg sample. Observe it under a microscope at ambient RH.

    • Immediate liquefaction (< 5 mins):Glove Box Mandatory.

    • Sticky/Clumping (5-30 mins):Rapid Handling in Desiccated Zone.

    • Stable (> 60 mins):Standard Weighing.

Weighing and Dispensing Protocol

Equipment:

  • Analytical Balance with draft shield.

  • Anti-static gun (Ionizer).

  • Spatula: PTFE-coated or stainless steel (avoid plastic if static is high).

Step-by-Step Procedure:

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Environment Prep: If a glove box is unavailable for a high-risk salt, create a "Dry Zone":

    • Place the balance inside a large glove bag or a deep tray.

    • Surround the balance with open dishes of fresh silica gel or

      
      .
      
    • Purge the immediate area with a gentle stream of dry Nitrogen or Argon.

  • Transfer:

    • Open the vial only for the duration of the transfer.

    • Do not return unused powder to the stock vial (risk of cross-contaminating the bulk with moisture).

  • Solubilization:

    • Add solvent immediately after weighing.

    • Note: For HCl salts, avoid dissolving in unbuffered water if the compound is acid-sensitive. Use a buffered solution or DMSO.

Phase 3: Storage and Packaging

Objective: Maintain the "As-Synthesized" state long-term.

The Container Closure Integrity (CCI) System

A simple screw-cap vial is insufficient for deliquescent spirocyclic salts. The closure system must be redundant.

ComponentSpecificationRationale
Primary Container Amber glass vial with PTFE-lined cap.Glass is impermeable; PTFE prevents chemical interaction. Amber blocks light (spiro-systems can be photo-active).
Seal Parafilm® M or Heat-shrink band.Secondary barrier against gas exchange.
Secondary Container High-density polyethylene (HDPE) bottle or Desiccator cabinet.Physical protection and macro-environment control.[1][2][3][4][5]
Desiccant Molecular Sieves (4Å) or Silica Gel sachets.Actively scavenges moisture trapped during closure.
Storage Conditions Matrix

Store based on the


 determined in Phase 1.
  • Tier 1 (Extreme Hygroscopicity): Store at -20°C in a sealed bag inside a desiccator. Warm to RT in a desiccator before opening.

  • Tier 2 (Moderate): Store at 2-8°C with desiccant.

  • Tier 3 (Stable): Ambient storage, protected from light.

Visualization: Storage Logic

StorageProtocol Material Spirocyclic HCl Salt Primary Primary: Amber Glass + PTFE Cap Material->Primary Seal Seal: Parafilm/Tape Primary->Seal Secondary Secondary: HDPE Jar with Desiccant Seal->Secondary Freezer Long Term: -20°C Secondary->Freezer Prevents Hydrolysis & Thermal Degradation

Figure 2: Multi-barrier storage system for hygroscopic APIs.

Remediation: What if the Salt Deliquesces?

If a batch absorbs moisture and turns into a gum or oil, do not simply heat it in an oven. Heating an aqueous HCl salt solution can cause hydrolysis or degradation.

Remediation Protocol:

  • Lyophilization (Freeze Drying): Dissolve the gum fully in water (or t-Butanol/Water). Freeze and sublime the ice. This restores the solid state, often yielding an amorphous powder.

  • Solvent Trituration: Add an anhydrous anti-solvent (e.g., Diethyl Ether, n-Heptane) and sonicate. This can strip water and induce re-precipitation.

  • Re-formation: If degradation is suspected (check LCMS), convert back to the free base using mild base (

    
    ), extract, dry, and re-form the salt using anhydrous HCl in Dioxane/Ether.
    

References

  • Dynamic Vapor Sorption (DVS)

    • Source: Surface Measurement Systems / Mettler Toledo.[6]

    • Title: Dynamic Vapor Sorption (DVS) – A Gravimetric Technique for Sorption Science.[7]

    • URL:[Link]

  • Salt Disproportionation & Stability

    • Source: Pharmaceutical Research (PubMed).[6][8]

    • Title: Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion.[8]

    • URL:[Link][8]

  • Handling Hygroscopic Reagents

    • Source: HepatoChem Applic
    • Title: How to handle hygroscopic salts in organic chemistry lab.
    • URL:[Link]

  • General Storage Guidelines for APIs

    • Source: World Health Organiz
    • Title: Good Trade and Distribution Practices for Pharmaceutical Starting Materials.[9]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for polar diazaspiro hydrochloride intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Diazaspiro Hydrochloride Intermediates

Introduction: The "Spiro" Challenge

Diazaspiro compounds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are increasingly common in drug discovery due to their ability to explore 3D chemical space and improve metabolic stability. However, they present a specific purification paradox:

  • High Polarity: They act as "sponges" for water, making traditional organic extraction difficult.

  • Salt Formation: As hydrochloride intermediates, they are ionic, hygroscopic, and often trapped with inorganic salts (NaCl, KCl) or excess acid.

  • Lack of Chromophores: Many lack UV-active groups, complicating detection.

This guide provides three validated workflows to resolve these issues, moving from high-throughput library scale to process-scale isolation.

Module 1: The "Catch and Release" Strategy (SCX Chromatography)

Best For: Small to medium scale (<5g), removing non-basic impurities, and desalting.

Strong Cation Exchange (SCX) is the gold standard for polar amines. It works on a simple binary switch: the stationary phase (sulfonic acid) captures the basic amine, allowing neutral/acidic impurities and inorganic salts to wash away.

The Protocol
  • Conditioning: Flush the SCX cartridge with MeOH, then Water.

  • Loading: Dissolve your crude hydrochloride salt in Water/MeOH (1:1) .

    • Critical: If your crude contains a large excess of HCl, neutralize slightly with a weak base (e.g., NaHCO3) to pH 3–4 before loading. If the solution is too acidic (pH < 1), the H+ ions will compete with your amine for binding sites, causing breakthrough.

  • Washing (The Clean-up):

    • Wash 1: Water (removes inorganic salts like NaCl).

    • Wash 2: MeOH (removes non-basic organic impurities).

  • Elution (The Release): Elute with 2M to 7M Ammonia in Methanol . The high pH deprotonates the amine, breaking the ionic bond with the resin.

  • Re-salting: Evaporate the eluent to obtain the free base. To regenerate the hydrochloride, redissolve in minimal dry DCM or Et2O and treat with 4N HCl in Dioxane , then filter the precipitate.

Workflow Visualization

SCX_Workflow Start Crude HCl Salt (Dissolved in H2O/MeOH) SCX_Col SCX Cartridge (Sulfonic Acid Resin) Start->SCX_Col Load (pH 3-5) Waste_Aq Waste: Inorganic Salts (Cl-, Na+, K+) SCX_Col->Waste_Aq Wash 1: Water Waste_Org Waste: Neutrals/Acids SCX_Col->Waste_Org Wash 2: MeOH Product_Base Eluate: Free Base (in NH3/MeOH) SCX_Col->Product_Base Elute: 2M NH3/MeOH Final_Salt Final Pure HCl Salt Product_Base->Final_Salt Add HCl/Dioxane + Evaporate

Figure 1: The SCX "Catch and Release" mechanism for isolating polar amines from salts.

Module 2: Reverse Phase Chromatography (C18-Aq)

Best For: Separating closely related organic impurities (e.g., regioisomers, mono- vs. bis-alkylated byproducts).

Standard C18 columns often fail with diazaspiro compounds because these molecules require 100% aqueous mobile phases to bind. Standard C18 chains undergo "dewetting" (phase collapse) in pure water, leading to loss of retention.

The Solution: C18-Aq or Polar-Embedded Phases

You must use a stationary phase designed to stay wetted in 100% water (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, or similar "Aq" designated columns).

Mobile Phase Selection Table
ModifierpHProsCons
0.1% TFA ~2.0Excellent peak shape; Ion-pairing increases retention of polar amines.Suppresses MS signal; Difficult to remove completely (residual TFA salt).
0.1% Formic Acid ~2.7MS-friendly; Volatile.Weaker retention than TFA; Peak tailing possible for secondary amines.
10mM NH4HCO3 ~10.0De-protonates amine (free base form); Increases retention on C18.Requires high-pH stable column (e.g., Hybrid Silica); Salt precipitation risk in high organic %.

Protocol Note: If using TFA, the product isolated will be the Trifluoroacetate salt , not the Hydrochloride. You must perform a salt exchange (free base extraction -> HCl treatment) to return to the HCl form.[1]

Module 3: Extraction & Crystallization (Process Scale)

Best For: Large scale (>10g) where chromatography is too expensive.

The "Magic Solvent" Extraction

Standard extraction (DCM/Water) often fails because polar diazaspiro amines partition into the water layer.

  • The Fix: Use Chloroform:Isopropanol (3:1) or DCM:Isopropanol (3:1) as the organic layer. The alcohol increases the polarity of the organic phase enough to extract the amine.

  • Salting Out: Saturate the aqueous layer with NaCl.[2] This "salting out" effect pushes the organic amine out of the water and into the organic solvent.

Crystallization of the HCl Salt

If the product is an oil after workup, use Trituration to induce crystallization.

  • Dissolve the crude oil in a minimum amount of Methanol or Ethanol .

  • Slowly add a non-solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether) until cloudy.

  • Cool to -20°C.

  • If it oils out again, scratch the glass or add a seed crystal.

Decision Matrix: Selecting the Right Method

Decision_Tree Start Start: Crude Diazaspiro Mix Scale_Check Scale? Start->Scale_Check Small_Scale < 500 mg Scale_Check->Small_Scale Med_Scale 500 mg - 10 g Scale_Check->Med_Scale Large_Scale > 10 g Scale_Check->Large_Scale SCX_Path Method: SCX Cartridge Small_Scale->SCX_Path Complexity Impurity Profile? Med_Scale->Complexity Extract Method: Extraction (CHCl3:IPA 3:1 + NaCl) Large_Scale->Extract Simple Non-basic impurities Complexity->Simple Complex Closely related amines Complexity->Complex Simple->SCX_Path Prep_HPLC Method: Prep HPLC (C18-Aq) Modifier: 0.1% TFA Complex->Prep_HPLC Cryst Method: Crystallization (MeOH/Et2O) Extract->Cryst

Figure 2: Decision matrix based on scale and impurity profile.

Troubleshooting FAQ

Q1: I used an SCX cartridge, but my product eluted in the initial wash steps (breakthrough). Why?

  • Cause: The loading solution was likely too acidic (pH < 1) or too high in ionic strength (excess salt).

  • Fix: Dilute the sample 1:10 with water or neutralize with a small amount of dilute NaOH/NaHCO3 to pH 4 before loading. Ensure the capacity of the cartridge (usually 0.6–0.8 mmol/g) matches your sample load.

Q2: My diazaspiro compound is stuck on the C18 column and won't elute.

  • Cause: While rare for polar compounds, this can happen if using ion-pairing reagents (like Heptafluorobutyric acid) or if the compound interacts with silanols.

  • Fix: Switch to a high-pH mobile phase (Ammonium Bicarbonate, pH 10) using a hybrid-silica column (e.g., XBridge). The free base is less polar and often exhibits different retention behavior.[1]

Q3: After generating the HCl salt, I have a sticky gum/oil instead of a solid.

  • Cause: Trapped solvent or amorphous state.

  • Fix: Perform Trituration . Add dry Diethyl Ether to the gum and sonicate vigorously. The mechanical energy often forces the lattice to organize, turning the gum into a white powder. Alternatively, dissolve in MeOH and rotovap down 3-4 times to remove trace water (azeotrope).

Q4: Can I use normal phase silica for these?

  • Answer: Generally, no.[3] Diazaspiro salts will stick irreversibly to bare silica. However, you can use Amine-Functionalized Silica (NH2-SiO2) in "HILIC mode" (Acetonitrile/Water gradient) for purification without needing basic modifiers.

References

  • Waters Corporation. "Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale." Waters Application Notes.

  • Teledyne ISCO. "RediSep C-18 Reversed Phase Column Purification of Primary Amines." Teledyne ISCO Application Notes.

  • University of Rochester, Dept. of Chemistry. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X: Demystifying Synthetic Organic Chemistry.

  • Phenomenex. "Peptide Separations by Cation Exchange Chromatography using Luna SCX." Phenomenex Technical Notes.

  • Benchchem. "Technical Support Center: Purification of Polar 1,6-Diazaspiro[3.4]octane Derivatives." Benchchem Technical Guides.

Sources

Technical Support Center: Advanced Strategies for Boc Deprotection of Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered spiro amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet critical, transformation in organic synthesis. Spirocyclic scaffolds are increasingly vital in drug discovery for their ability to confer unique three-dimensional structures, but their inherent steric bulk can render standard protocols ineffective.[1] This resource provides in-depth, field-proven insights to troubleshoot and optimize your deprotection strategy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

The removal of the Boc group is a classic acid-labile deprotection.[2] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3] This protonation makes the carbamate more susceptible to cleavage. The subsequent steps are:

  • Cleavage: The tert-butyl-oxygen bond breaks, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas.[4][5]

  • Amine Salt Formation: The newly liberated amine is protonated by the excess acid in the medium, forming the corresponding ammonium salt (e.g., a trifluoroacetate salt).[3][4]

This entire process is satisfying to observe, often characterized by the visible bubbling of CO₂ gas.[5]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation & Salt Formation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of t-Bu⁺ tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine (TFA Salt) CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2 Troubleshooting_Workflow Start Start: Boc Deprotection of Hindered Spiro Amine CheckReaction Monitor Reaction by TLC/LC-MS Start->CheckReaction Incomplete Incomplete or Sluggish Reaction? CheckReaction->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No IncreaseAcid Increase Acid Conc. / Temp (e.g., Neat TFA, 4M HCl/Dioxane) Incomplete->IncreaseAcid Yes Degradation Substrate Degradation? SideProducts->Degradation No AddScavenger Add Scavengers (e.g., TES, Anisole) SideProducts->AddScavenger Yes SwitchMethod Switch to Milder Method (e.g., Oxalyl Chloride, Thermal) Degradation->SwitchMethod Yes Success Success: Isolate Product Degradation->Success No IncreaseAcid->CheckReaction AddScavenger->CheckReaction SwitchMethod->CheckReaction

Caption: Troubleshooting workflow for Boc deprotection.

Experimental Protocols

Protocol 1: Forced Acidolysis with Scavenger

This protocol is for substrates that are resistant to standard conditions but are stable to strong acids.

  • Dissolution: Dissolve the Boc-protected spiro amine (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add triethylsilane (TES, 5% v/v) to the solution.

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 equivalents, or use neat TFA as the solvent).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is sluggish, consider gentle heating to 40 °C. [6]5. Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Purification: The resulting amine TFA salt can be purified directly or neutralized. To neutralize, dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine. [6]

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol

This protocol is suitable for substrates with acid-sensitive functional groups. [6][7]

  • Dissolution: Dissolve the N-Boc protected spiro amine (1.0 equiv.) in anhydrous methanol (approx. 0.1 M) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add oxalyl chloride (typically 3 equivalents) dropwise to the solution at room temperature. [6][7]A mild exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting amine hydrochloride salt can be purified, or it can be neutralized by dissolving in an organic solvent and washing with a saturated aqueous sodium bicarbonate solution to yield the free amine.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Alternative Methods for Boc Deprotection. Reddit. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science. [Link]

  • Acid-Labile Protecting Groups Definition. Fiveable. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. [Link]

  • Protecting group. Wikipedia. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis. [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

  • Having great trouble with a Boc-protection reaction. Reddit. [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Optical Rotation of (5S)-2,7-diazaspiro[4.4]nonan-1-one HCl: A Framework for Chiral Integrity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural footnote; it is a critical determinant of efficacy and safety. Spirocyclic scaffolds, such as 2,7-diazaspiro[4.4]nonan-1-one, are of increasing interest due to their rigid, three-dimensional structures which can present unique vectors for interacting with biological targets. The synthesis of enantiomerically pure forms of these compounds is paramount, and verifying this purity is a crucial step in the development process.

The Significance of Optical Rotation in Chiral Drug Candidates

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a fundamental property that distinguishes one enantiomer from its non-superimposable mirror image. For a given pair of enantiomers, they will rotate light by the exact same magnitude, but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation as the opposing rotations cancel each other out.

Therefore, measuring the optical rotation of a sample of (5S)-2,7-diazaspiro[4.4]nonan-1-one HCl serves two primary purposes:

  • Confirmation of Enantiomeric Identity: A non-zero optical rotation confirms the presence of a chiral molecule and an excess of one enantiomer. The direction of rotation (positive or negative) is characteristic of that specific enantiomer under defined conditions.

  • Assessment of Enantiomeric Purity: The magnitude of the specific rotation is directly proportional to the enantiomeric excess (e.e.) of the sample. A sample with a high e.e. of the (5S) enantiomer will have an optical rotation value close to that of the pure enantiomer, while a sample with a lower e.e. will have a proportionally smaller rotation.

A Comparative Framework for Experimental Determination

In the absence of a standardized, published value, a rigorous and well-documented internal determination is essential. We propose the following comparative framework for researchers synthesizing or utilizing (5S)-2,7-diazaspiro[4.4]nonan-1-one HCl. This table should be populated with experimentally determined values.

Parameter(5S)-2,7-diazaspiro[4.4]nonan-1-one HCl(5R)-2,7-diazaspiro[4.4]nonan-1-one HClRacemic 2,7-diazaspiro[4.4]nonan-1-one HCl
Expected Sign of Rotation To be determinedOpposite of (5S)0
Specific Rotation ([α]D20) Experimentally Determined ValueExperimentally Determined ValueExperimentally Determined Value
Concentration (c) Specify in g/100mLSpecify in g/100mLSpecify in g/100mL
Solvent e.g., Methanol, Watere.g., Methanol, Watere.g., Methanol, Water
Temperature (T) e.g., 20°Ce.g., 20°Ce.g., 20°C
Wavelength (λ) 589 nm (Sodium D-line)589 nm (Sodium D-line)589 nm (Sodium D-line)

Experimental Protocol for the Determination of Specific Rotation

This protocol is based on established pharmacopoeial standards for polarimetry.

Objective: To accurately measure the specific rotation of (5S)-2,7-diazaspiro[4.4]nonan-1-one HCl.

Materials:

  • (5S)-2,7-diazaspiro[4.4]nonan-1-one HCl

  • High-purity solvent (e.g., Methanol, HPLC grade)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance

  • Polarimeter with a sodium D-line light source (589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Constant temperature bath or Peltier temperature control for the polarimeter

Methodology:

  • Instrument Calibration:

    • Ensure the polarimeter is calibrated according to the manufacturer's instructions.

    • Set the temperature to a constant value, typically 20°C or 25°C, and allow the instrument to stabilize.

  • Sample Preparation:

    • Accurately weigh a sample of (5S)-2,7-diazaspiro[4.4]nonan-1-one HCl (e.g., 100 mg).

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent (e.g., methanol) and dilute to the mark. Ensure complete dissolution.

    • Calculate the concentration (c) in g/100 mL.

  • Measurement:

    • Zeroing: Fill the polarimeter cell with the pure solvent and take a blank reading. This value will be used to correct the sample reading.

    • Sample Reading: Rinse the cell with a small amount of the sample solution before filling it completely. Ensure no air bubbles are present in the light path.

    • Place the filled cell in the polarimeter and record the observed rotation (α). Take multiple readings (e.g., 3-5) and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula: [α]λT = (100 × α) / (l × c) Where:

      • [α] is the specific rotation

      • T is the temperature in degrees Celsius

      • λ is the wavelength of light

      • α is the observed rotation in degrees

      • l is the path length of the cell in decimeters (dm)

      • c is the concentration in g/100 mL

Self-Validation and Trustworthiness:

To ensure the validity of your results, it is crucial to perform the same measurement on a sample of the corresponding (5R) enantiomer, if available. The magnitude of the specific rotation should be identical to the (5S) enantiomer, but the sign of rotation must be opposite. Additionally, preparing and measuring a racemic mixture should yield a specific rotation of or very close to zero. Any significant deviation from these expected results could indicate an issue with the measurement technique, instrument calibration, or the purity of the samples themselves.

Visualization of Key Concepts

Diagram 1: Enantiomers and Optical Rotation

G cluster_properties Optical Properties S_enantiomer (5S)-2,7-diazaspiro[4.4]nonan-1-one HCl S_rotation Specific Rotation = +X° S_enantiomer->S_rotation rotates light R_enantiomer (5R)-2,7-diazaspiro[4.4]nonan-1-one HCl R_rotation Specific Rotation = -X° R_enantiomer->R_rotation rotates light racemic_rotation Specific Rotation = 0° racemic_mixture Racemic Mixture (50% S, 50% R) racemic_mixture->racemic_rotation no net rotation G start Start prep Prepare Solution (Known Concentration 'c') start->prep zero Calibrate Polarimeter (Zero with Solvent) prep->zero measure Measure Observed Rotation (α) zero->measure calculate Calculate Specific Rotation [α] = (100 * α) / (l * c) measure->calculate end End calculate->end

Caption: Step-by-step workflow for determining specific rotation.

Comparison with Alternative Chiral Spirocyclic Lactams

While direct optical rotation data for the title compound is scarce, researchers can benchmark their results against published data for other chiral spirocyclic lactams. It is important to note that direct comparison of the magnitude of rotation is not straightforward, as it is highly dependent on the specific structure, including the nature and position of heteroatoms and substituents. However, the process of chiral synthesis and resolution, followed by polarimetric analysis, is a common theme. For instance, the enantioselective synthesis of related 1-azaspiro[4.4]nonane derivatives has been reported, where chiral purity was a key outcome, implicitly linked to their optical activity.

The primary value in examining the literature on these alternative compounds lies in understanding the synthetic strategies employed to achieve enantiopurity, such as the use of chiral auxiliaries, asymmetric catalysis, or chiral resolution techniques. These methods provide context for the expected enantiomeric purity of the synthesized (5S)-2,7-diazaspiro[4.4]nonan-1-one HCl, which in turn informs the expected outcome of the optical rotation measurement.

Conclusion

References

  • 1.4 Determination of optical rotation and specific rotation. digicollections.net. [Link]

  • Optical Rotation Determination. The Japanese Pharmacopoeia. [Link]

  • Optical Rotation / Specific Optical Rotation (SOR) Procedure. Pharma Beginners. [Link]

  • Determination of Optical Rotation and Specific Optical Rotation. Pharmaguideline. [Link]

  • Synthesis of Enantiopure 2,7-Diaryl-1,6-dioxaspiro[4.4]nonanes via Enantioselective Reduction of Prochiral γ-Nitroketones by Diisopinocampheylchloroborane (DIP-Cl). J-GLOBAL. [Link]

  • Chirality and Optical Activity. Purdue University. [Link]

  • Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. Crossref. [Link]

  • Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. ResearchGate. [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. [Link]

  • Optical rotation. Wikipedia. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • 5.4: Optical Activity. Chemistry LibreTexts. [Link]

A Comparative Guide to Spirocyclic Diamines: Unveiling the Advantages of 2,7-Diazaspiro[4.4]nonane over 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer improved physicochemical and pharmacological properties is relentless. Spirocycles, with their unique three-dimensional architecture, have emerged as privileged motifs, offering a pathway to escape the "flatland" of traditional aromatic compounds. Among these, diazaspiroalkanes are frequently employed as conformationally restricted bioisosteres of piperazine. This guide provides an in-depth comparison of two prominent diazaspirocyclic scaffolds: 2,7-diazaspiro[4.4]nonane and 2,6-diazaspiro[3.3]heptane. While both offer distinct spatial arrangements of nitrogen atoms, we will demonstrate through structural analysis, physicochemical data, and synthetic considerations why the 2,7-diazaspiro[4.4]nonane scaffold often presents a more advantageous profile for medicinal chemistry programs.

The Foundation: Structural and Conformational Differences

The fundamental distinction between the two scaffolds lies in their core ring systems. 2,7-Diazaspiro[4.4]nonane is constructed from two fused five-membered pyrrolidine rings, whereas 2,6-diazaspiro[3.3]heptane consists of two fused four-membered azetidine rings. This seemingly small difference has profound implications for the molecule's stability, shape, and reactivity.

  • Ring Strain: Azetidine rings are significantly more strained than pyrrolidine rings due to the deviation from ideal bond angles. The high degree of ring strain in 2,6-diazaspiro[3.3]heptane can render it more susceptible to metabolic degradation or nucleophilic ring-opening, a potential liability in a drug candidate.[1] The 2,7-diazaspiro[4.4]nonane system, with its lower inherent strain, generally offers greater chemical and metabolic robustness.

  • Conformational Flexibility and Vectorial Space: The five-membered rings of the [4.4]nonane system possess greater conformational flexibility (envelope and twist conformations) compared to the more rigid and planar four-membered rings of the [3.3]heptane system. This flexibility allows substituents on the [4.4] scaffold to adopt a wider range of spatial vectors, enabling a more comprehensive exploration of a target's binding pocket. The rigid, orthogonal arrangement of the [3.3] system, while useful for certain applications, can be overly restrictive.

G cluster_0 2,6-Diazaspiro[3.3]heptane cluster_1 2,7-Diazaspiro[4.4]nonane a Rigid Azetidine Rings b High Ring Strain a->b c Orthogonal Exit Vectors b->c f Diverse Exit Vectors c->f vs. d Flexible Pyrrolidine Rings e Low Ring Strain d->e e->f

Caption: Core structural differences between the two scaffolds.

Physicochemical Properties: A Data-Driven Comparison

The choice of a scaffold in drug design is heavily influenced by its intrinsic physicochemical properties, which dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A comparison of calculated and experimental data reveals key differences.

Property2,6-Diazaspiro[3.3]heptane2,7-Diazaspiro[4.4]nonaneRationale for Advantage ([4.4]nonane)
Molecular Weight 98.15 g/mol [2]126.20 g/mol [3]The larger scaffold provides more vectors for substitution to explore chemical space.
Calculated LogP -1.0 to -0.51[2][4]-0.3[3]Provides a more balanced starting point for lipophilicity optimization.
pKa (Predicted) 10.69 ± 0.20[5]~9.5-10.5 (Typical for pyrrolidines)Pyrrolidine nitrogens offer a pKa range often considered a "sweet spot" in medicinal chemistry, balancing binding interactions with reduced hERG liability.
Polar Surface Area 24.1 Ų[2]24.1 Ų[3]Similar PSA suggests that differences in properties are driven primarily by 3D shape and basicity.
3D Character (Fsp³) 1.01.0Both scaffolds are fully saturated, offering maximal three-dimensionality.

The most critical differentiator is the basicity (pKa) of the nitrogen atoms. The highly strained azetidine nitrogens in the [3.3]heptane scaffold can exhibit higher basicity than desired, which is often associated with off-target effects, such as binding to the hERG potassium channel. The pyrrolidine nitrogens in the [4.4]nonane system typically possess a more moderate pKa, which is strong enough to form crucial salt-bridge interactions in a binding pocket but low enough to mitigate basicity-driven toxicity.

Synthetic Accessibility: A Practical Consideration

The feasibility, scalability, and efficiency of synthesis are paramount for any building block intended for a drug discovery campaign.

Synthesis of 2,6-Diazaspiro[3.3]heptane: The construction of this strained system is often challenging. Reported syntheses can be lengthy and may require forcing conditions or specialized reagents.[6][7] Orthogonal protection of the two nitrogen atoms, which is essential for controlled, stepwise functionalization, can be complex to achieve.

Synthesis of 2,7-Diazaspiro[4.4]nonane: While still requiring a multi-step approach, the synthesis of the [4.4]nonane core generally relies on more conventional and robust chemical transformations for forming five-membered rings.[8] Domino reactions and intramolecular cyclizations are common strategies that can provide efficient access to the core structure.[8]

G cluster_0 2,6-Diazaspiro[3.3]heptane Synthesis cluster_1 2,7-Diazaspiro[4.4]nonane Synthesis start1 Linear Precursor step1a [2+2] Cycloaddition or Forced Cyclization start1->step1a step1b Strained Intermediate step1a->step1b end1 [3.3] Heptane Core step1b->end1 start2 Acyclic Precursor step2a Intramolecular Cyclization or Domino Reaction start2->step2a end2 [4.4] Nonane Core step2a->end2

Sources

Safety Operating Guide

(5S)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

As researchers working with (5S)-2,7-diazaspiro[4.4]nonan-1-one hydrochloride (CAS: 2518063-72-2), you are handling a specialized chiral building block. While often categorized as a standard organic intermediate, its nature as a secondary amine hydrochloride salt dictates specific disposal protocols to prevent environmental release and ensuring personnel safety.

The Core Directive: Treat this compound as a Hazardous Chemical Waste . Under no circumstances should this material be disposed of via sanitary sewer systems (sink disposal) or general trash. Its hydrochloride moiety implies potential acidity in solution, and its biological activity as a pharmaceutical intermediate warrants strict containment.

Hazard Profile & Technical Characterization

Before initiating disposal, you must validate the material's state. This table synthesizes data from specific Safety Data Sheets (SDS) and chemical principles for diazaspiro salts.

ParameterSpecificationOperational Implication
CAS Number 2518063-72-2Unique identifier for waste labeling.
Physical State Solid (Crystalline Powder)Dust generation risk during transfer.
Acidity (pH) ~3–5 (in 10% aq. solution)Corrosive potential to mucous membranes.
Key GHS Hazards H302 (Harmful if swallowed)H315/H319 (Skin/Eye Irritant)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Reactivity Incompatible with strong oxidizers & basesSegregation Rule: Do not mix with bleach or strong alkaline waste streams.[1]

Expert Insight: The hydrochloride salt form stabilizes the amine but makes the compound water-soluble.[2] Upon contact with strong bases (e.g., NaOH waste), the free base amine is liberated, which may have different volatility and toxicity profiles. Always maintain pH neutral or slightly acidic conditions in waste containers to keep the salt form stable.

Decision Logic: The Disposal Workflow

The following decision tree illustrates the logical flow for categorizing and disposing of this specific compound. This visualizes the "Self-Validating System" required for safety.

DisposalFlow Start Waste Generation: (5S)-2,7-diazaspiro[4.4]nonan-1-one HCl CheckState Determine Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Liquid / Solution CheckState->IsLiquid IsSpill Spill / Debris CheckState->IsSpill SolidPack Pack in HDPE Wide-Mouth Jar (Double Bagged) IsSolid->SolidPack LiquidCheck Check Solvent Composition IsLiquid->LiquidCheck DebrisPack Solid Waste Bin (Chemically Contaminated) IsSpill->DebrisPack Label Apply Hazardous Waste Label (List CAS & Full Name) SolidPack->Label AqStream Aqueous Waste Stream (pH 5-9) LiquidCheck->AqStream Water > 90% OrgStream Organic Waste Stream (Halogenated/Non-Halogenated) LiquidCheck->OrgStream Contains Solvents AqStream->Label OrgStream->Label DebrisPack->Label Handover Transfer to EHS / Waste Contractor Label->Handover

Figure 1: Operational decision tree for segregating diazaspiro hydrochloride waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, excess weighing powder.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (Zip-lock style).

  • Secondary Containment: Place the sealed bag into a rigid High-Density Polyethylene (HDPE) wide-mouth jar.

    • Why HDPE? It is resistant to potential acidity from the hydrochloride salt and prevents physical puncture.

  • Labeling: Affix a hazardous waste label.

    • Must include: Full chemical name (no abbreviations), CAS # (2518063-72-2), and hazard checkbox "Toxic/Irritant".

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, washes, and dissolved reagents.

  • Segregation:

    • If in Organic Solvent (DCM, Methanol, etc.): Dispose of in the Organic Solvent Waste container.

    • If in Aqueous Buffer: Dispose of in the Aqueous Hazardous Waste container.

  • Compatibility Check (Critical):

    • Ensure the waste container does not contain strong oxidizers (e.g., Chromic acid, Permanganates).

    • Mechanism: Amines can react with oxidizers to form unstable N-oxides or chloroamines (if bleach is present).

  • pH Adjustment:

    • If the solution is highly acidic (pH < 2) due to excess HCl, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to the main waste carboy. This prevents gas generation or heat evolution in the central waste container.

Protocol C: Spill Cleanup (Emergency Disposal)

Applicable for: Benchtop spills or floor drops.

  • PPE Upgrade: Wear double nitrile gloves and N95 dust mask (if powder is aerosolized).

  • Containment: Cover the spill with a generic absorbent pad or inert absorbent material (vermiculite/sand).

  • Deactivation:

    • Do not use bleach.[1] Use a mild detergent and water solution to wipe down the area after bulk removal.

  • Disposal: Place all contaminated wipes, gloves, and absorbent materials into a yellow/red Biohazard or Chemically Contaminated Debris bag. Seal and label as "Debris contaminated with (5S)-2,7-diazaspiro[4.4]nonan-1-one HCl".

Regulatory & Compliance Context

  • RCRA Classification (USA): This compound is not a P-listed or U-listed acute hazardous waste. However, it must be characterized by the generator. Due to the H302 (Harmful) and potential corrosivity, it defaults to a Characteristic Hazardous Waste .

  • European Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • US EPA. Hazardous Waste Generators: Managing Your Waste. United States Environmental Protection Agency.[3] Retrieved from [Link]

  • National Institutes of Health (PubChem). 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride Compound Summary. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.